molecular formula C14H17BrN2O3S B2674690 tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate CAS No. 507479-60-9

tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate

Cat. No.: B2674690
CAS No.: 507479-60-9
M. Wt: 373.27
InChI Key: GRJXIHMRZMVAIG-JTQLQIEISA-N
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Description

tert-Butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate: is a complex organic compound featuring a tert-butyl carbamate group and a benzothiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and can improve the efficiency and yield of the synthesis . These systems are particularly useful for scaling up the production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions may yield a variety of substituted benzothiazepine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing the mechanisms of biological processes .

Medicine: Its ability to interact with specific molecular targets in the body makes it a candidate for the development of new drugs .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in a variety of industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler compound that lacks the benzothiazepine ring system.

    Benzothiazepine derivatives: Compounds that share the benzothiazepine core but have different substituents.

    N-Boc-protected anilines: Compounds that feature a tert-butyl carbamate group but have different aromatic systems.

Uniqueness: tert-Butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate is unique due to the combination of its tert-butyl carbamate group and benzothiazepine ring system. This combination imparts unique chemical and biological properties to the compound, making it valuable for a wide range of applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-7-bromo-4-oxo-3,5-dihydro-2H-1,5-benzothiazepin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S/c1-14(2,3)20-13(19)17-10-7-21-11-5-4-8(15)6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJXIHMRZMVAIG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CSC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CSC2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507479-60-9
Record name tert-butyl N-[(3R)-7-bromo-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl]carbamate
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